molecular formula C16H20N2O2 B13878341 5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid

5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid

Cat. No.: B13878341
M. Wt: 272.34 g/mol
InChI Key: NZSMSKYTOMEWJU-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an ethyl substituent and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tert-butyl group enhances its steric bulk and hydrophobicity, while the pyrazole ring and carboxylic acid group contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C16H20N2O2/c1-5-18-14(10-13(17-18)15(19)20)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,20)

InChI Key

NZSMSKYTOMEWJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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